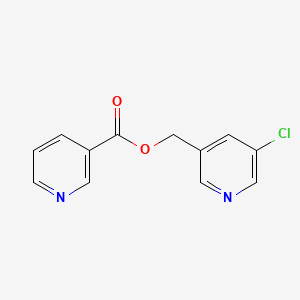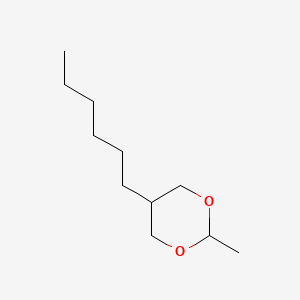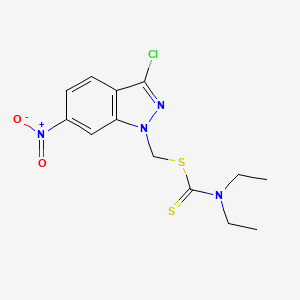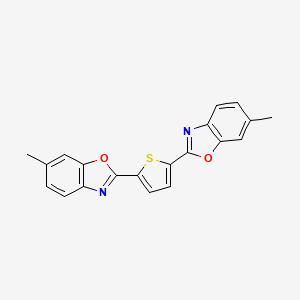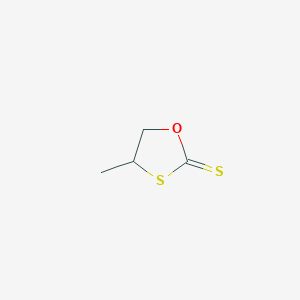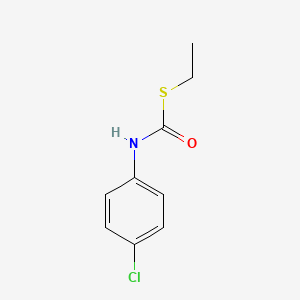![molecular formula C18H14O4 B14705988 4-[4-(4-Hydroxyphenoxy)phenoxy]phenol CAS No. 15051-26-0](/img/structure/B14705988.png)
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol is a phenoxyphenol derivative known for its significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Hydroxyphenoxy)phenoxy]phenol typically involves the reaction of 4-hydroxyphenol with 4-bromophenol under specific conditions. The reaction is catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are common, where the hydroxyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent due to its ability to induce apoptosis and autophagy in cancer cells.
Industry: Used in the production of polymers and as an antioxidant in various materials.
Mécanisme D'action
The compound exerts its effects primarily through the regulation of autophagy and apoptosis. It downregulates the expression of α-tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism involves the activation of specific signaling pathways that control cell survival and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Phenoxyphenol
- 4,4’-Biphenol
- 4-Methoxyphenol
- 4-Cyanophenol
Uniqueness
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol is unique due to its specific structure, which allows it to selectively induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity makes it a promising candidate for therapeutic applications .
Propriétés
Numéro CAS |
15051-26-0 |
|---|---|
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
4-[4-(4-hydroxyphenoxy)phenoxy]phenol |
InChI |
InChI=1S/C18H14O4/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12,19-20H |
Clé InChI |
RLSMYIFSFZLJQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)
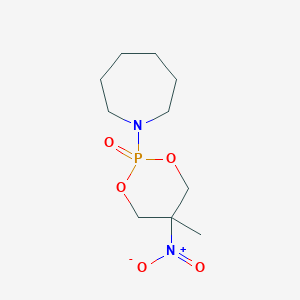

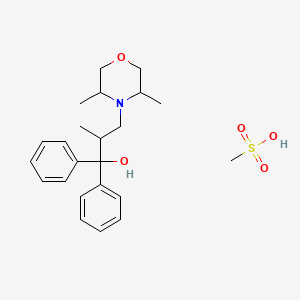
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
